1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol
Overview
Description
1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol, also known as 1,2-dihydro-1-benzofuran-5-yl ethanediol, is an important organic compound used in a variety of scientific research applications. This compound is a white powder with a melting point of 106-108°C and a boiling point of 216-218°C. It is soluble in water, alcohol, and ether, and insoluble in benzene. 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol is used in a variety of scientific research applications, including as a precursor for organic synthesis, as a reagent in organic reactions, and as a starting material for other organic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals, such as antifungal agents, and as a building block for the synthesis of other organic compounds.
Mechanism Of Action
1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol acts as a chemical reagent in organic reactions, as it is capable of reacting with a wide range of organic compounds. It can be used as a nucleophile in substitution reactions, as an electrophile in addition reactions, and as an oxidizing or reducing agent in oxidation-reduction reactions.
Biochemical And Physiological Effects
1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory and antifungal activities. It has also been studied for its potential anti-cancer effects, as well as its ability to inhibit certain enzymes involved in the metabolism of drugs.
Advantages And Limitations For Lab Experiments
1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol has several advantages and limitations when used in lab experiments. It is a relatively inexpensive and readily available compound, making it a suitable reagent for organic synthesis. It is also easily soluble in a variety of solvents, making it easy to use in reactions. However, it is also a relatively unstable compound, and can easily decompose or react with other compounds in the presence of heat or light.
Future Directions
1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol has many potential future directions for research. These include further study of its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. Additionally, further research into its potential as an antioxidant and anti-inflammatory agent could lead to new therapeutic applications. Additionally, further research into its potential as a building block for the synthesis of other organic compounds could lead to new and innovative applications. Finally, further research into its potential as a reagent in organic reactions could lead to new and improved synthetic methods.
properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,11-12H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMZWSKGGBFGDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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